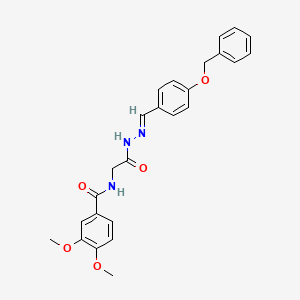![molecular formula C14H18BrN3O2 B11558131 3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11558131.png)
3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a hydrazinecarbonyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with isopropyl hydrazinecarboxamide under reflux conditions. The reaction is monitored using techniques such as FT-IR and NMR spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazinecarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
Uniqueness
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile chemical modifications, while the hydrazinecarbonyl moiety provides potential for strong interactions with biological targets.
Propiedades
Fórmula molecular |
C14H18BrN3O2 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
N'-[(E)-1-(3-bromophenyl)ethylideneamino]-N-propan-2-ylpropanediamide |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(2)16-13(19)8-14(20)18-17-10(3)11-5-4-6-12(15)7-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H,18,20)/b17-10+ |
Clave InChI |
YAXWCQUNNKNCJV-LICLKQGHSA-N |
SMILES isomérico |
CC(C)NC(=O)CC(=O)N/N=C(\C)/C1=CC(=CC=C1)Br |
SMILES canónico |
CC(C)NC(=O)CC(=O)NN=C(C)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11558063.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558066.png)
![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11558083.png)
![2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558093.png)
![Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11558098.png)
![4-[(E)-({2-[(4-Chlorophenyl)sulfanyl]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11558102.png)
![4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11558105.png)
![2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11558113.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558115.png)
![2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11558133.png)

![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11558135.png)
